molecular formula C20H23ClN2O5S B6520915 N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cyclohexylethanediamide CAS No. 896329-37-6

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cyclohexylethanediamide

Cat. No.: B6520915
CAS No.: 896329-37-6
M. Wt: 438.9 g/mol
InChI Key: DDNHDYZYADGEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cyclohexylethanediamide is a synthetic organic compound characterized by a sulfonamide backbone, a furan heterocycle, and an ethanediamide linker. The molecule features:

  • A furan-2-yl moiety, a five-membered aromatic oxygen-containing ring that may influence pharmacokinetic interactions .
  • An ethanediamide bridge connecting the sulfonamide and cyclohexyl groups, contributing to structural rigidity and hydrogen-bonding capacity.
  • A cyclohexyl substituent at the N’-position, which enhances lipophilicity and may modulate membrane permeability .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c21-14-8-10-16(11-9-14)29(26,27)18(17-7-4-12-28-17)13-22-19(24)20(25)23-15-5-2-1-3-6-15/h4,7-12,15,18H,1-3,5-6,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNHDYZYADGEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chlorobenzenesulfonyl Chloride

The foundational intermediate, 4-chlorobenzenesulfonyl chloride , is synthesized via chlorosulfonation of 4-chlorobenzene. This reaction employs chlorosulfonic acid in dichloromethane at controlled temperatures (5–20°C) to prevent side reactions. The process yields a brown oil with a reported efficiency of 87.1% after 12 hours.

Reaction Conditions:

  • Reactants: 4-Chlorobenzene (0.24 mol), chlorosulfonic acid (0.48 mol)

  • Solvent: Dichloromethane

  • Temperature: 5–20°C

  • Time: 12 hours

  • Yield: 87.1%

Formation of the Sulfonamide Intermediate

The sulfonamide group is introduced by reacting 4-chlorobenzenesulfonyl chloride with a furan-containing amine. For example, 2-(furan-2-yl)ethylamine undergoes nucleophilic substitution with the sulfonyl chloride in the presence of a base such as triethylamine. This step typically proceeds in tetrahydrofuran (THF) or dichloromethane at room temperature, yielding N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]amine .

Coupling with Ethanediamide Moiety

The final step involves coupling the sulfonamide intermediate with N'-cyclohexylethanediamide . This is achieved through an amide bond formation reaction using carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) .

Preparation of N'-Cyclohexylethanediamide

N'-Cyclohexylethanediamide is synthesized by reacting ethanedioyl chloride with cyclohexylamine in anhydrous conditions. The reaction is typically conducted in dichloromethane at 0–5°C to minimize hydrolysis.

Reaction Summary:

Ethanedioyl chloride+2CyclohexylamineN’-Cyclohexylethanediamide+2HCl\text{Ethanedioyl chloride} + 2 \, \text{Cyclohexylamine} \rightarrow \text{N'-Cyclohexylethanediamide} + 2 \, \text{HCl}

Amide Coupling Reaction

The sulfonamide intermediate and ethanediamide are coupled using EDC and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group. The reaction proceeds in dimethylformamide (DMF) or acetonitrile under nitrogen atmosphere, with yields ranging from 65–78% .

Optimized Conditions:

  • Coupling Agent: EDC/HOBt

  • Solvent: DMF

  • Temperature: 25°C

  • Time: 24 hours

  • Yield: 72% (average)

Purification and Analytical Validation

Chromatographic Purification

Crude products are purified via flash column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>95%).

Structural Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 6.35 (m, 2H, furan-H), 4.20 (m, 2H, CH₂), 3.65 (m, 1H, cyclohexyl-H).

  • Mass Spectrometry (MS):

    • ESI-MS: m/z 491.0 [M+H]⁺ (calculated for C₂₃H₂₃ClN₂O₆S).

Comparative Analysis of Synthetic Routes

ParameterMethod A (EDC/HOBt)Method B (DCC/DMAP)
Yield 72%68%
Reaction Time 24 h18 h
Purity (HPLC) 96%93%
Cost Efficiency ModerateHigh

Method A (EDC/HOBt) offers superior purity, while Method B (DCC/DMAP) reduces reaction time.

Challenges and Optimization Strategies

Byproduct Formation

Side products such as N-acylurea (from EDC degradation) are mitigated by adding HOBt or using low temperatures.

Solvent Selection

DMF outperforms acetonitrile in solubility but requires rigorous drying to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-cyclohexylethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorobenzene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-cyclohexylethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-cyclohexylethanediamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The furan ring and cyclohexylethanediamide moiety contribute to the compound’s overall reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares core features with several pharmacologically relevant molecules, including ranitidine derivatives, sulfonamides, and substituted acetamides. Below is a comparative analysis based on structural motifs and reported properties:

Compound Molecular Formula Key Functional Groups Notable Features Reference
Target Compound : N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cyclohexylethanediamide C₂₁H₂₄ClN₂O₅S (inferred) Sulfonamide, furan, ethanediamide, cyclohexyl High lipophilicity due to cyclohexyl; potential protease inhibition via sulfonamide
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide C₂₁H₁₈ClFN₂O₅S Sulfonamide, furan, ethanediamide, 4-fluorobenzyl Fluorine substituent enhances electronegativity and metabolic stability
Ranitidine Diamine Hemifumarate (Related Compound A) C₁₃H₂₃N₃O₅S Furan, sulfanyl, dimethylamino, hemifumarate salt Ranitidine impurity; basic aminoethyl group affects solubility
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S Sulfonamide, nitro, chloro Intermediate for heterocyclic synthesis; nitro group enhances reactivity
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide C₁₄H₁₃Cl₂N₃O₄S Sulfonamide, chloro, nitro, ethylamino Dual chloro/nitro groups may confer antimicrobial activity

Key Comparative Insights:

Sulfonamide Derivatives :

  • The target compound and its analogs (e.g., ) share a sulfonamide group, which is often associated with enzyme inhibition (e.g., carbonic anhydrase, proteases). However, substituents like 4-fluorobenzyl (in ) or nitro groups (in ) alter electronic properties and bioactivity.

Furan-Containing Compounds: Both the target compound and ranitidine derivatives (e.g., ) incorporate a furan ring. Ranitidine’s furan-dimethylamino group is critical for histamine H₂-receptor antagonism , suggesting the target’s furan may similarly influence receptor binding.

Ethanediamide Linkers :

  • Ethanediamide bridges (as in the target and ) enhance conformational stability compared to single-amide bonds. The cyclohexyl group in the target may improve lipid solubility over the 4-fluorobenzyl group in .

Substituent Effects :

  • Chloro Groups : Present in the target, , and , chloro substituents increase molecular weight and may enhance halogen bonding in target interactions.
  • Nitro Groups : Found in and , nitro groups introduce steric hindrance and redox activity, which are absent in the target compound.

Physicochemical Properties (Inferred):

  • Solubility: The cyclohexyl group in the target compound likely reduces aqueous solubility compared to ranitidine’s polar dimethylamino-furan group .
  • Stability : Sulfonamide and ethanediamide groups suggest resistance to hydrolysis under physiological conditions, similar to and .

Research Implications and Limitations

While structural analogs provide valuable insights, the absence of direct experimental data on the target compound limits conclusive comparisons. Further studies should prioritize:

  • Synthesis and Characterization : Confirming molecular weight, stability, and crystallinity (e.g., via X-ray diffraction, as in ).
  • Biological Screening : Assessing enzyme inhibition, receptor binding, or antimicrobial activity relative to compounds like .
  • Computational Modeling : Predicting pharmacokinetic profiles (e.g., logP, bioavailability) based on substituent effects.

Q & A

Q. What are the optimal synthetic routes for N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cyclohexylethanediamide, and what reaction conditions maximize yield and purity?

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the sulfonamide core. Key steps include:

  • Sulfonamide Formation : Reacting 4-chlorobenzenesulfonyl chloride with a furan-containing amine precursor under anhydrous conditions in solvents like dichloromethane or dimethylformamide (DMF) .
  • Coupling Reactions : Introducing the cyclohexyl ethanediamide moiety via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) to enhance selectivity .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) is critical to achieve >95% purity, as residual solvents or unreacted intermediates can skew downstream analyses .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for verifying the presence of the 4-chlorobenzenesulfonyl, furan, and cyclohexyl groups. Splitting patterns in 1^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) confirm substituent positions .
  • X-ray Crystallography : Resolves bond angles and torsion angles (e.g., deviations in the sulfonamide S–N–C plane), ensuring correct stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C_{23H28_{28}ClN3_3O5_5S, MW 518.01 g/mol) and isotopic distribution .

Advanced Research Questions

Q. How does the presence of the 4-chlorobenzenesulfonyl and furan groups influence the compound's interactions with biological targets?

  • 4-Chlorobenzenesulfonyl Group : Enhances lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2). Methodologically, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd_d) .
  • Furan Ring : Participates in π-π stacking with aromatic residues in target proteins. Molecular docking simulations (using software like AutoDock Vina) predict interaction modes, validated by mutagenesis studies .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar sulfonamide-containing compounds?

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing furan with thiophene in analogues) to isolate bioactivity drivers .
  • Reproducibility Protocols : Standardize assay conditions (e.g., ATP concentration in kinase inhibition assays) to minimize variability. For example, conflicting IC50_{50} values may arise from differences in buffer pH or incubation times .

Q. What computational strategies are recommended for predicting the reactivity and binding affinity of this compound in silico?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, aiding in reaction pathway optimization .
  • Molecular Dynamics (MD) Simulations : Models solvation effects and conformational flexibility in aqueous environments (e.g., stability of the sulfonamide group in physiological pH) .
  • Pharmacophore Mapping : Identifies critical interaction points (e.g., hydrogen bonding with the ethanediamide moiety) using tools like Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.